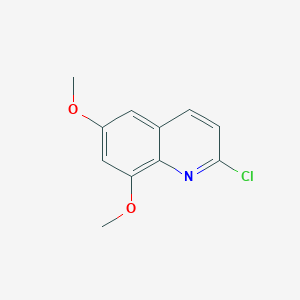

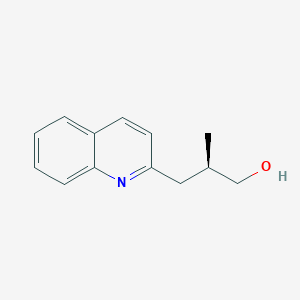

![molecular formula C14H21BrN4O2 B2375903 Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 2378503-78-5](/img/structure/B2375903.png)

Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate” is a chemical compound. It has been found in a method that combines liquid chromatography, a mass spectrometer, and a single mass analyzer .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The InChI code for this compound is1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-12(16)9-18-13/h9-11H,5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis as an Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds, including crizotinib. Its synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and achieving a total yield of 49.9% (Kong et al., 2016).

Role in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as a crucial intermediate for small molecule anticancer drugs. The synthesis method was optimized for high yields up to 71.4%, highlighting its significance in developing effective anticancer drugs (Zhang et al., 2018).

Applications in Molecular Structure Studies

The synthesis and characterization of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been conducted. This compound was studied for its crystal structure, providing insights into molecular architecture relevant to scientific research (Moriguchi et al., 2014).

Importance in Synthesizing Key Pharmaceutical Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another related compound, is a key intermediate of Vandetanib, an anti-cancer drug. Its synthesis involved multiple steps, with a total yield of 20.2%, demonstrating its role in pharmaceutical development (Wang et al., 2015).

Biological Activity in Medicinal Chemistry

Studies on structure-activity relationships in medicinal chemistry have utilized tert-butyl-based compounds. These compounds, including analogs of tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate, have been synthesized and evaluated for their potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Safety and Hazards

Wirkmechanismus

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system . .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWOURZFZAHYIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

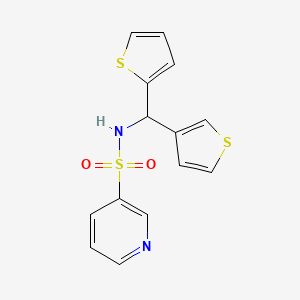

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

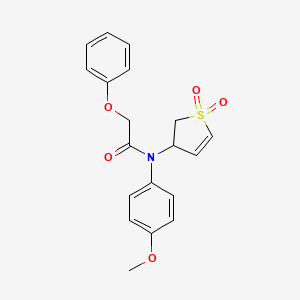

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

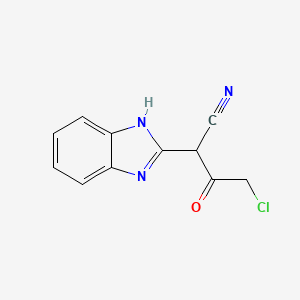

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)

![tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate](/img/structure/B2375834.png)

![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)

![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N-(prop-2-yn-1-yl)cyclopropanamine](/img/structure/B2375841.png)